Balsalazide disodium salt hydrate

Ulcerative Colitis Aminosalicylates Sigmoidoscopic Assessment

Balsalazide disodium salt hydrate is the only azo-bonded prodrug delivering a statistically superior 2-week sigmoidoscopic improvement (54.7% vs 29.4%; p=0.006) and 12-week symptomatic remission (88% vs 57%) compared to mesalamine. Its highest EC50 (0.9 mM) among azo prodrugs minimizes secretory confounding in in vitro intestinal secretion models. This compound enables accelerated mucosal healing endpoints, justifying shorter trial durations and smaller sample sizes in proof-of-concept induction studies. Each gram delivers approximately 0.35 g of 5-ASA via colon-specific bacterial azo-reduction. Ideal as a high-efficacy active comparator for non-inferiority trials and maintenance-of-remission protocols requiring robust early endoscopic outcomes.

Molecular Formula C17H15N3Na2O7
Molecular Weight 419.3 g/mol
Cat. No. B12055135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBalsalazide disodium salt hydrate
Molecular FormulaC17H15N3Na2O7
Molecular Weight419.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.O.[Na+].[Na+]
InChIInChI=1S/C17H15N3O6.2Na.H2O/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;;1H2/q;2*+1;/p-2
InChIKeyZZZXQZHSFPVNCR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Balsalazide Disodium Salt Hydrate: Aminosalicylate Prodrug Selection Guide for Ulcerative Colitis Research and Development


Balsalazide disodium salt hydrate (CAS: 150399-21-6) is a synthetic azo-bonded prodrug of mesalamine (5-aminosalicylic acid; 5-ASA), classified as an aminosalicylate anti-inflammatory agent [1]. Following oral administration, the compound is delivered intact to the colon, where bacterial azoreductases cleave the azo bond, releasing equimolar quantities of the active moiety mesalamine and the inert carrier 4-aminobenzoyl-β-alanine [2]. Each gram of balsalazide delivers approximately 0.35 g of 5-ASA [3]. Balsalazide disodium is formulated as capsules (750 mg) and is indicated for the treatment of mildly to moderately active ulcerative colitis in patients 5 years of age and older [4].

Why Balsalazide Disodium Salt Hydrate Cannot Be Simply Substituted with Other 5-ASA Formulations in Research Protocols


Aminosalicylates share the same active moiety (5-ASA) but differ fundamentally in their delivery mechanisms, release kinetics, and clinical outcomes. Balsalazide employs bacterial azo-reduction for colon-specific activation, whereas mesalamine formulations (e.g., Asacol, Pentasa) rely on pH-dependent or time-dependent release mechanisms [1]. These mechanistic differences translate into clinically significant divergence in onset of action, symptomatic remission rates, and tolerability profiles [2]. Additionally, among azo-bonded prodrugs (balsalazide, sulfasalazine, olsalazine), differential prosecretory effects on intestinal mucosa have been quantified in vitro, with balsalazide exhibiting a distinct EC50 value relative to its in-class comparators [3]. Direct substitution without consideration of these evidence-based distinctions risks protocol heterogeneity and compromised outcome validity in both clinical and preclinical settings.

Quantitative Differentiation Evidence: Balsalazide Disodium Salt Hydrate Versus Comparator Aminosalicylates


Accelerated Onset of Action: Balsalazide 6.75 g vs Mesalamine 2.4 g in Sigmoidoscopic Improvement at 2 Weeks

In a multicenter, randomized, double-blind, dose-response study (n=154), balsalazide 6.75 g daily demonstrated significantly more rapid onset of action than mesalamine 2.4 g daily, with greater sigmoidoscopic score improvement at 2 weeks [1]. This accelerated endoscopic response precedes and predicts symptomatic improvement, offering earlier objective confirmation of therapeutic effect.

Ulcerative Colitis Aminosalicylates Sigmoidoscopic Assessment Onset of Action

Superior Symptomatic Remission Rates: Balsalazide 6.75 g vs Mesalamine 2.4 g Across 12 Weeks

A randomized, double-blind study (n=101) comparing balsalazide 6.75 g daily with pH-dependent mesalamine 2.4 g daily demonstrated consistently and significantly higher symptomatic remission rates for balsalazide at all measured time points [1]. This consistent advantage across 12 weeks supports preferential selection of balsalazide for acute UC induction protocols.

Ulcerative Colitis Symptomatic Remission Comparative Efficacy Clinical Trial Outcomes

Faster Achievement of Asymptomatic Status: Median Time to First Symptom-Free Day

In the same RCT (n=101), balsalazide-treated patients achieved their first completely asymptomatic day significantly more rapidly than mesalamine-treated patients [1]. Additionally, patients on balsalazide experienced a higher proportion of asymptomatic days during the initial 4 weeks of therapy.

Ulcerative Colitis Time to Response Patient-Reported Outcomes Comparative Tolerability

Superior Tolerability: Reduced Adverse Event Reporting vs Mesalamine

In the head-to-head RCT (n=101), balsalazide demonstrated a significantly more favorable tolerability profile than mesalamine, with fewer patients reporting adverse events overall [1]. Notably, all four serious adverse events in the study occurred in the mesalamine group, with none reported in the balsalazide arm.

Drug Safety Adverse Events Tolerability Comparative Safety

Maintenance of Remission: Early Relapse Prevention and Nocturnal Symptom Control vs Mesalazine

In a 12-month maintenance RCT (n=99 evaluable), balsalazide 3 g daily (delivering 1.04 g 5-ASA) was compared with mesalazine 1.2 g daily [1]. While overall 12-month remission rates were similar (58% in both groups), balsalazide provided superior early relapse prevention and significantly better control of nocturnal symptoms, a key quality-of-life measure in UC management.

Ulcerative Colitis Maintenance Therapy Relapse Prevention Nocturnal Symptoms

Reduced Prosecretory Effect Among Azo-Bonded Prodrugs: In Vitro Comparative Analysis

An in vitro study using rabbit distal ileum mounted in Ussing chambers compared the prosecretory effects of equimolar concentrations (0.1-10 mM) of balsalazide, sulfasalazine, olsalazine, and mesalamine [1]. Balsalazide exhibited the highest EC50 (effective dose for half-maximal secretion) among the azo-bonded prodrugs, indicating a higher concentration requirement to induce secretion relative to its in-class comparators.

Intestinal Secretion Azo-Bonded Prodrugs In Vitro Pharmacology Diarrhea Mechanism

Evidence-Based Application Scenarios for Balsalazide Disodium Salt Hydrate in Research and Industrial Settings


Clinical Trial Design: Acute Ulcerative Colitis Induction Studies Requiring Rapid Endpoint Assessment

Based on the 2-week sigmoidoscopic improvement advantage (54.7% vs 29.4%; p=0.006) [1], balsalazide disodium salt hydrate is the preferred active comparator or intervention agent for protocols requiring early objective endoscopic endpoints. This accelerated mucosal healing response can justify shorter trial durations and reduced sample sizes in proof-of-concept induction studies.

Comparative Effectiveness Research: Superior Efficacy Benchmarking Against Standard Mesalamine

For studies designed to benchmark novel UC therapeutics against established agents, balsalazide provides a high-efficacy reference standard with documented symptomatic remission superiority (88% vs 57% at 12 weeks) [2] and favorable tolerability (48% vs 71% adverse event rate; p=0.024) [2]. This evidence base supports its selection as the active comparator of choice when establishing non-inferiority or superiority margins.

Long-Term Maintenance Trials: Quality-of-Life and Nocturnal Symptom Control Protocols

In maintenance-of-remission studies where patient-reported outcomes and quality-of-life measures are primary endpoints, balsalazide 3 g daily provides superior early relapse prevention (10% vs 28% relapse at 3 months; p=0.0354) and significantly better nocturnal symptom control (90% vs 77% asymptomatic nights; p=0.0011) [3] relative to mesalazine 1.2 g daily, despite delivering similar 12-month overall remission rates.

Preclinical Pharmacology: Azo-Bonded Prodrug Comparative Mechanistic Studies

For in vitro and ex vivo investigations of intestinal secretion mechanisms, balsalazide serves as the azo-bonded prodrug with the highest EC50 for prosecretory effect (0.9 mM vs 0.7 mM for olsalazine and 0.4 mM for sulfasalazine) [4]. This quantitative differentiation makes balsalazide the appropriate selection for studies designed to isolate specific mechanisms of azo-bond-induced secretion or to establish dose-response relationships with minimized secretory confounding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Balsalazide disodium salt hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.